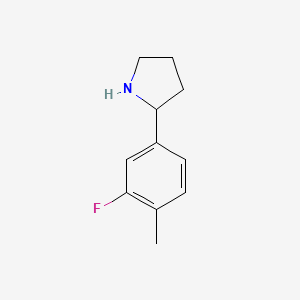

2-(3-Fluoro-4-methylphenyl)pyrrolidine

Description

Historical Evolution of Fluorinated Pyrrolidine Derivatives in Medicinal Chemistry

The introduction of fluorine into pyrrolidine frameworks emerged as a pivotal strategy in the late 20th century, driven by fluorine’s unique ability to modulate electronic, steric, and metabolic properties. Early work focused on replacing hydrogen with fluorine at positions adjacent to pharmacophoric groups, enhancing binding affinity through dipole interactions and van der Waals forces. For instance, fluorinated pyrrolidines demonstrated improved blood-brain barrier penetration in central nervous system (CNS) therapeutics due to fluorine’s electronegativity and small atomic radius.

A landmark advancement occurred with the development of CXCR4 chemokine receptor antagonists such as (S)-pyrrolidine derivatives. Li et al. synthesized 2-(pyridin-2-yl)pyrrolidine analogs, where the 3-fluoro-4-methylphenyl substituent conferred nanomolar affinity (IC₅₀ = 79 nM) for CXCR4, a receptor implicated in cancer metastasis. Fluorine’s inductive effects stabilized the protonated amine, critical for ionic interactions with aspartate residues in the receptor’s binding pocket. This work underscored fluorine’s role in fine-tuning basicity and reducing off-target hERG channel activity.

Synthetic methodologies also evolved to address stereochemical challenges. The enantioselective intramolecular aza-Michael reaction, catalyzed by (S)-TRIP-derived phosphoric acid, enabled the construction of fluorinated pyrrolidines with >90% enantiomeric excess (ee). For example, Petasis methylenation and ring-closing metathesis (RCM) yielded fluorinated indolizidinones, preserving stereochemical integrity while introducing tetrasubstituted double bonds—a feat critical for conformational rigidity in protease inhibitors.

Table 1: Key Fluorinated Pyrrolidine Derivatives and Their Applications

Structural Significance of 2-Arylpyrrolidine Scaffolds in Bioactive Molecules

The 2-arylpyrrolidine motif, as seen in 2-(3-fluoro-4-methylphenyl)pyrrolidine, confers three-dimensional diversity critical for target engagement. The aryl group’s planar geometry complements flat binding pockets in enzymes and receptors, while the pyrrolidine ring’s puckering adapts to induced-fit conformational changes. For example, cis-3,4-diphenylpyrrolidine adopts a “U-shaped” conformation, enabling inverse agonism at the RORγt receptor through hydrophobic contacts with leucine-rich domains.

Substituent positioning profoundly influences bioactivity. In anti-biofilm agents, 2-(4-nitrophenyl)pyrrolidine-1-carboxamides suppressed Pseudomonas aeruginosa biofilm formation at 10 µM, whereas meta-substituted analogs were inactive. The para-nitro group’s electron-withdrawing effects enhanced hydrogen bonding with biofilm polysaccharides, illustrating the aryl group’s electronic tunability. Similarly, fluorination at the 3-position of the phenyl ring in CXCR4 antagonists improved metabolic stability by shielding the pyrrolidine nitrogen from cytochrome P450 oxidation.

Table 2: Impact of Aryl Substituents on 2-Arylpyrrolidine Bioactivity

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

2-(3-fluoro-4-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14FN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |

InChI Key |

KXLLAVRUSGVBAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCN2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to 2-(3-Fluoro-4-methylphenyl)pyrrolidine

General Synthetic Strategy

The synthesis of this compound generally involves:

- Formation or availability of the pyrrolidine ring system.

- Introduction of the 3-fluoro-4-methylphenyl substituent either via direct substitution or coupling reactions.

- Optimization of reaction conditions such as solvent, temperature, and catalysts to improve yield and selectivity.

The molecular framework is constructed by coupling a fluorinated aromatic intermediate with a pyrrolidine derivative, often under basic or catalytic conditions.

Specific Preparation Methods

Aromatic Substitution on Pyrrolidine

One documented method involves direct substitution reactions where the 3-fluoro-4-methylphenyl group is introduced onto the nitrogen of the pyrrolidine ring. This can be achieved by reacting pyrrolidine or its derivatives with halogenated or activated fluorinated aromatic compounds under controlled temperature and solvent conditions. Polar solvents such as N-methylpyrrolidone or tetrahydrofuran (THF) are commonly used to facilitate the reaction.

- Example: Stirring a mixture of pyrrolidine derivative with 3-fluoro-4-methylphenyl halide in the presence of a base like N,N-diisopropylethylamine at temperatures around 100 °C for 30 minutes can yield the target compound after purification by silica gel chromatography.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as Buchwald–Hartwig amination have been employed for the formation of C-N bonds between fluorinated aryl halides and pyrrolidine derivatives. This method allows for high selectivity and functional group tolerance.

- Typical conditions include palladium catalysts, phosphine ligands, and bases under inert atmosphere, with reaction times ranging from a few hours to overnight at moderate temperatures (e.g., 80–110 °C).

Fluorination Strategies

Electrophilic fluorination of aromatic precursors followed by cyclization or substitution can be used to introduce the fluorine atom at the desired position on the phenyl ring before coupling with pyrrolidine.

- Allylic fluorides can be converted to fluoropyrrolidines through iodocyclisation reactions, providing stereocontrol and bench-stable intermediates.

- Alternatively, deoxyfluorination of hydroxylated pyrrolidine intermediates using reagents like DAST (diethylaminosulfur trifluoride) enables the installation of fluorine atoms at specific ring positions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | N-Methylpyrrolidone, THF, Ethanol | Polar solvents promote coupling |

| Temperature | 70–170 °C | Elevated temperatures improve reaction rate |

| Reaction Time | 30 min to 72 hours | Depends on method and scale |

| Catalysts | Pd-based catalysts, bases (DIPEA) | Critical for coupling efficiency |

| Purification | Silica gel chromatography, Prep-HPLC | Ensures high purity of final product |

Optimization of these parameters is crucial for maximizing yield and minimizing side products. For example, reactions conducted under microwave irradiation at 170 °C for 30 minutes have been shown to accelerate key steps in related pyrrolidine syntheses.

Research Findings and Spectral Data

- Yields for coupling reactions introducing the fluorinated phenyl group onto pyrrolidine typically range from 50% to 87% depending on the method and scale.

- 1H NMR and mass spectrometry data confirm the structure and purity of synthesized this compound.

- High-resolution mass spectrometry (HRMS) shows molecular ion peaks consistent with the expected molecular formula.

- Diastereoselectivity and stereochemical outcomes are influenced by the nature of the fluorinated substituents and reaction conditions, with some methods achieving diastereomeric ratios greater than 10:1.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Aromatic Substitution | Pyrrolidine + 3-fluoro-4-methylphenyl halide, DIPEA, 100 °C, polar solvent | 50–70 | Simple, direct | May require long reaction times |

| Palladium-Catalyzed Coupling | Pd catalyst, phosphine ligand, base, inert atmosphere, 80–110 °C | 60–87 | High selectivity, functional group tolerance | Requires expensive catalysts |

| Electrophilic Fluorination + Cyclization | Allylic fluorides, iodocyclisation, fluorinating agents | Variable | Stereocontrol, bench-stable intermediates | Multi-step, specialized reagents |

| Deoxyfluorination of Hydroxylated Intermediates | DAST or similar reagents, protected intermediates | Moderate | Site-specific fluorination | Sensitive reagents, side reactions |

Chemical Reactions Analysis

2-(3-Fluoro-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield 3-fluoro-4-methylbenzoic acid, while reduction may produce 2-(3-fluoro-4-methylphenyl)pyrrolidin-1-ol .

Scientific Research Applications

The applications of 2-(3-fluoro-4-methylphenyl)pyrrolidine are varied, spanning medicinal chemistry and potentially diabetes treatment . This compound, characterized by a pyrrolidine structure with specific fluorination and methylation patterns, serves as a building block for creating molecules with finely tuned biological activities .

Scientific Research Applications

Fluorination in Medicinal Chemistry Fluorinated organic compounds are increasingly important in agrochemical, pharmaceutical, and functional material fields . The incorporation of fluorine atoms or fluorine-containing moieties can significantly alter the biological activities and physical properties of compounds .

Conformational Control The introduction of fluorine to proline alters the conformational preferences of the pyrrolidine ring, influencing the molecule's overall shape and interaction with biological targets . Specifically, fluorinated prolines have been used to stabilize specific conformational puckers of the pyrrolidine ring, which can lead to improved inhibitory activity .

GPR40 Modulators Substituted pyrrolidine compounds, including those structurally related to this compound, can modulate GPR40 . GPR40, also known as free fatty acid receptor 1 (FFAR1), is expressed in pancreatic β cells and mediates insulin secretion in response to fatty acids . Modulating GPR40 holds promise for enhancing glycemic control and treating type 2 diabetes .

Analogues and Derivatives The synthesis and evaluation of 2-amino substituted propanamide analogues, related to 2-(3-fluoro-4-methylphenyl)propanamide, have shown potent antagonism toward capsaicin and pH for human transient receptor potential vanilloid 1 (hTRPV1) in CHO cells . Hydrophobic substituents at certain positions can provide significant antagonism, suggesting the presence of hydrophobic pockets in TRPV1 .

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the pyrrolidine ring or the aromatic moiety:

| Compound Name | Pyrrolidine Substituents | Aromatic Substituents | Key Structural Features |

|---|---|---|---|

| 2-(3-Fluoro-4-methylphenyl)pyrrolidine | None | 3-F, 4-CH₃ on phenyl | Balanced lipophilicity, moderate steric bulk |

| 3,3,4,4-Tetrafluoropyrrolidine (Compound 29) | 3,3,4,4-F₄ | N/A | High electronegativity, rigid conformation |

| 2,5-Dimethylpyrrolidine (Compound 30) | 2,5-CH₃ | N/A | Increased hydrophobicity, flexible core |

| 1-Ethyl-2-(3',4'-dichlorophenylimino)pyrrolidine | N-Ethyl | 3',4'-Cl on phenylimino | Bulky halogen substituents, imino linkage |

| 5-(4-Fluorobenzylidene)-dispiro derivative | Dispiro framework | 4-F on benzylidene | Complex polycyclic structure, high rigidity |

Key Observations :

- Fluorine vs. Chlorine/Bromine : The 3-fluoro substituent in the target compound offers a smaller steric footprint and stronger electron-withdrawing effects compared to bulkier halogens (e.g., Cl or Br in ). This may enhance membrane permeability while reducing off-target interactions .

- Pyrrolidine Modifications : Substituents on the pyrrolidine ring (e.g., tetrafluoro in Compound 29) alter ring flexibility. Rigid analogs like D-proline derivatives show reduced potency, emphasizing the importance of conformational freedom .

Physicochemical Properties

Data from structurally related compounds ():

| Compound Type | Molecular Weight (g/mol) | Melting Point (°C) | logP (Calculated) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound (Estimated) | ~205 | N/A | ~2.1 | Moderate (~0.5) |

| Pyrrolidine-Chlorophenyl | ~320–400 | 268–287 | 3.5–4.2 | Low (<0.1) |

| 1,4-DHP Derivatives (e.g., Compound 36) | ~350 | 275–285 | 2.8–3.5 | Moderate (~1.0) |

Biological Activity

2-(3-Fluoro-4-methylphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3-fluoro-4-methylphenyl group. Its molecular formula is C11H12FN. The unique structural features, particularly the presence of fluorine and a methyl group on the phenyl ring, suggest potential biological activities that merit further investigation.

Pharmacological Interactions

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pain perception and inflammation. Preliminary studies suggest that this compound may act as an antagonist at certain receptors, including TRPV1 (transient receptor potential vanilloid 1), which is involved in pain signaling. This interaction could position it as a candidate for analgesic drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the pyrrolidine structure can lead to variations in biological activity. For instance, substituents on the phenyl ring can dramatically alter binding affinity and potency against specific targets. In particular, compounds with hydrophobic substituents tend to retain higher activity compared to those with hydrophilic groups .

TRPV1 Antagonism

A notable study explored the antagonistic properties of various pyrrolidine derivatives against TRPV1. The findings indicated that certain analogues exhibited potent antagonism, with IC50 values significantly lower than those of non-fluorinated counterparts. For example, a related compound demonstrated an IC50 of 6.3 nM against TRPV1, suggesting that fluorination enhances receptor affinity .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of pyrrolidine derivatives. In vitro tests showed that several compounds within this class exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests potential applications in combating resistant bacterial strains.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Fluoropyrrolidine | Pyrrolidine with a fluorine substituent | Used in various synthetic pathways |

| 4-Methylpyrrolidine | Pyrrolidine with a methyl group at position 4 | Enhanced lipophilicity compared to unsubstituted variants |

| 2-(4-Fluorophenyl)pyrrolidine | Pyrrolidine with a para-fluorophenyl group | Different receptor interactions due to substitution pattern |

| 2-(3-Chloro-4-methylphenyl)pyrrolidine | Similar structure with chlorine instead of fluorine | May exhibit different biological activity profiles |

Q & A

Q. Optimization strategies :

- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency, while chiral ligands (e.g., BINAP) control stereochemistry in enantioselective syntheses .

- Purification : Column chromatography or recrystallization using polar solvents (e.g., ethanol/water mixtures) ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

Q. Spectroscopic methods :

- ¹H/¹³C NMR : Assigns proton and carbon environments, with ¹⁹F NMR confirming fluorine substitution patterns .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic distribution .

Q. Crystallographic methods :

- Single-crystal X-ray diffraction : Resolves 3D molecular geometry and torsional angles. SHELXL refinement (via the SHELX suite) is widely used for small-molecule crystallography, enabling precise bond-length and angle measurements . Example: A related fluorophenyl-pyridine derivative was structurally validated using this method .

Basic: How is this compound utilized as a reference standard in analytical chemistry, and what methodological considerations ensure accuracy?

This compound serves as a reference standard in:

- Quantitative analysis : Calibrating HPLC or LC-MS systems for detecting trace impurities in pharmaceutical mixtures .

- Method validation : Ensuring reproducibility in retention time and peak area measurements.

Q. Key considerations :

- Purity : ≥99% purity (confirmed via NMR and elemental analysis) minimizes interference .

- Stability : Storage at -20°C in amber vials prevents photodegradation of the fluorophenyl group .

Advanced: What strategies are employed to resolve contradictions in reported biological activities of pyrrolidine derivatives with fluorinated aryl groups?

Discrepancies in biological data (e.g., IC₅₀ values) arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized protocols : Replicating assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) .

- Meta-analysis : Cross-referencing data from pharmacological studies (e.g., receptor binding assays vs. cellular viability tests) to identify outliers .

- Purity verification : Independent validation via orthogonal methods (e.g., NMR vs. HPLC) .

Advanced: How can stereochemical outcomes be controlled during the synthesis of chiral pyrrolidine derivatives such as this compound?

Q. Chiral control methods :

Q. Analysis :

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

- Optical rotation : Confirms enantiomeric excess (e.g., [α]₂₀ᴰ = +15° for the R-enantiomer) .

Advanced: What in silico and experimental approaches are integrated to predict and validate the metabolic stability of fluorinated pyrrolidine compounds?

Q. In silico tools :

Q. Experimental validation :

- Liver microsomal assays : Measures degradation rates (t₁/₂) in human liver microsomes .

- Mass spectrometry : Identifies major metabolites (e.g., hydroxylated or defluorinated products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.